molecular formula C20H19N3O3 B2886962 (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide CAS No. 480398-62-7

(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No. B2886962
CAS RN: 480398-62-7
M. Wt: 349.39
InChI Key: AFVVECNWAPJAAQ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. The adenosine A1 receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can modulate these physiological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In cardiovascular cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can improve cardiac function by reducing oxidative stress and inflammation. In neurological cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has some limitations, including its low solubility in water and its potential off-target effects.

Future Directions

There are several future directions for research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. In cancer research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in combination therapy with other anticancer drugs. In cardiovascular research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in reducing ischemia-reperfusion injury in heart transplant patients. In neurological research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could lead to the development of novel therapies for cancer, cardiovascular diseases, and neurological disorders.

Synthesis Methods

The synthesis of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide involves the condensation of 2,6-diethylphenylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to give the final product, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to improve cardiac function and reduce ischemia-reperfusion injury. In neurological research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

(Z)-2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-15-6-5-7-16(4-2)19(15)22-20(24)17(13-21)12-14-8-10-18(11-9-14)23(25)26/h5-12H,3-4H2,1-2H3,(H,22,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVVECNWAPJAAQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide

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